molecular formula C13H15N7 B5666672 2-{1-methyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine

2-{1-methyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5666672
M. Wt: 269.31 g/mol
InChI Key: MIDSPYKCQKQBIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds involves strategic methods to incorporate the triazole and pyridine units. For instance, the synthesis of pentacarbonyl(3-methyl-1-(pyridin-2-yl)-1,2,4-triazole-N4)tungsten(0) demonstrates the ligand attachment to tungsten via the triazole atom, highlighting the triazole ring's role in complex formation (O’Flaherty et al., 1991). Similarly, metal-free synthesis methods for 1,2,4-triazolo[1,5-a]pyridines show the efficiency of intramolecular oxidative N-N bond formation, presenting a pathway that might be relevant for synthesizing the compound (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of triazole compounds is often characterized by X-ray crystallography, providing detailed insights into the arrangement of atoms and the spatial configuration. For example, the structure of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its HgCl2 complex has been extensively studied, revealing the molecular and supramolecular structures through diffractometry (Castiñeiras et al., 2018).

Chemical Reactions and Properties

The chemical behavior of triazole and pyridine moieties within compounds is diverse, facilitating various reactions. For instance, the formation of lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands showcases the potential for creating luminescent complexes, indicating a wide range of reactivity and applications for similar structures (McCarney et al., 2015).

Physical Properties Analysis

The physical properties of triazole-pyridine compounds vary significantly based on their molecular structure. For example, the solvent-free interaction between cyano-group and heterocyclic amine residues in the synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines highlights the impact of molecular interactions on physical properties (Shtaitz et al., 2023).

Chemical Properties Analysis

The chemical properties of triazole-pyridine compounds are influenced by their functional groups and molecular framework. The synthesis of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives containing 1,2,3-triazole moiety illustrates the versatility of these compounds in forming various chemical structures with distinct chemical behaviors (Abdelhamid et al., 2012).

properties

IUPAC Name

2-[1-methyl-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7/c1-19-12(6-4-8-20-10-14-9-16-20)17-13(18-19)11-5-2-3-7-15-11/h2-3,5,7,9-10H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDSPYKCQKQBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=N2)CCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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